Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
CAS No.: 159944-99-7
Cat. No.: VC0061661
Molecular Formula: C11H15F3O7
Molecular Weight: 316.229
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159944-99-7 |
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Molecular Formula | C11H15F3O7 |
Molecular Weight | 316.229 |
IUPAC Name | [(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
Standard InChI Key | IDTZCXKLMCPWNT-DOLQZWNJSA-N |
SMILES | CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C |
Introduction
Chemical Structure and Properties
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate (CAS: 159944-99-7) is characterized by its ribofuranoside structure with specific modifications. The compound contains a methyl group at the anomeric carbon (C-1), a trifluoromethyl group at the C-2 position, and acetate groups at positions 3 and 5. The alpha configuration at the anomeric center indicates a specific stereochemical arrangement where the methoxy group is positioned on the same side as the C-4 substituent in the furanose ring .
The trifluoromethyl group significantly influences the compound's physicochemical properties. The high electronegativity of fluorine affects the electron distribution throughout the molecule, enhancing lipophilicity and potentially affecting biological activity. The acetate groups at positions 3 and 5 further modify the compound's properties, influencing solubility and reactivity profiles .
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate:
The compound's structure features multiple chiral centers, contributing to its specific optical activity. The presence of acetate groups provides protection for the hydroxyl groups at positions 3 and 5, which can be important for further synthetic transformations or for modulating the compound's pharmacokinetic properties .
Applications in Research and Medicine
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate has several potential applications in research and medicine, primarily stemming from its unique structural features and the properties conferred by the trifluoromethyl group.
Medicinal Chemistry Applications
The compound holds significant potential in medicinal chemistry, particularly due to the trifluoromethyl group, which is known to enhance several drug-like properties:
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Enhanced Lipophilicity: The trifluoromethyl group increases lipophilicity, potentially improving cell membrane permeability and bioavailability of resulting drug candidates .
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Metabolic Stability: Fluorinated compounds often exhibit increased resistance to metabolic degradation, potentially extending the half-life of drug molecules derived from this scaffold.
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Binding Affinity: The unique electronic properties of the trifluoromethyl group can enhance binding interactions with therapeutic targets through altered hydrogen bonding capabilities and electronic effects .
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Nucleoside Analog Development: The compound can serve as a precursor for novel nucleoside analogs with potential antiviral, anticancer, or antibacterial properties .
Research indicates that this compound may be particularly valuable in developing novel therapeutic agents, especially in contexts where enhanced lipophilicity and metabolic stability are desired .
Synthetic Intermediates
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate serves as an important synthetic intermediate in the preparation of more complex molecules, including:
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Nucleoside Analogs: The compound can function as a building block for synthesizing modified nucleosides, which may exhibit antiviral or anticancer properties .
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Fluorinated Carbohydrates: It contributes to the growing library of fluorinated carbohydrates, which are increasingly important in glycobiology research.
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Pharmaceutical Precursors: Its well-defined stereochemistry and functional group pattern make it valuable for stereoselective synthesis of pharmaceutical candidates .
The acetate groups at positions 3 and 5 provide temporary protection that can be selectively removed, allowing for further functionalization at these positions.
Industrial Applications and Availability
Industrial Applications
The compound finds applications across various industrial sectors, with companies in pharmaceuticals, chemicals, and research utilizing trifluoromethylated carbohydrates for diverse purposes. According to industry information, clients of this and related compounds include major corporations such as GE, P&G, Siemens, Sony, Pfizer, Merck, AstraZeneca, Sigma-Aldrich, and TCI .
These applications span:
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Pharmaceutical Research: Used in drug discovery programs, especially for developing fluorinated therapeutics
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Fine Chemical Production: Employed as an intermediate in the synthesis of specialty chemicals
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Materials Science: Potential applications in developing novel materials with unique properties
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Analytical Chemistry: Used as reference standards or analytical reagents
The consistency in quality control and regulatory compliance makes this compound particularly valuable in industrial contexts where reproducibility and purity are critical considerations .
Comparison with Related Compounds
To better understand the significance of Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate, it is useful to compare it with structurally related compounds.
Trifluoromethylated Derivatives
Several related trifluoromethylated compounds have been studied in the literature:
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2'-Deoxy-2'-C-trifluoromethyl β-D-ribonucleoside analogs: These compounds, which bear nucleic acid bases, are related to our target compound but include a nucleobase component and a β-configuration at the anomeric center .
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Methyl 2-(trifluoromethyl)acrylate: This simpler compound contains a trifluoromethyl group but lacks the complex carbohydrate structure of our target molecule .
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Methyl 6-(trifluoromethyl)nicotinate: Another trifluoromethylated compound, but with an aromatic rather than carbohydrate scaffold .
The unique position of the trifluoromethyl group at C-2 in the ribofuranoside structure distinguishes our target compound from these related molecules, conferring specific properties relevant to nucleoside chemistry and medicinal applications.
Other Ribofuranoside Derivatives
Comparison with non-fluorinated ribofuranosides highlights the impact of the trifluoromethyl group:
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Methyl α-D-ribofuranoside: The non-fluorinated parent compound lacks the enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group .
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Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Features a different protection pattern with an isopropylidene group instead of acetates, and lacks the trifluoromethyl modification .
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Methyl 2,3-anhydro-alpha-d-ribofuranoside: Contains an epoxide between C-2 and C-3, representing a different type of modification to the basic ribofuranoside structure .
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Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside: Features benzoyl protecting groups rather than acetates, and has the arabino configuration rather than ribo .
The comparison illustrates how the specific combination of the trifluoromethyl group at C-2 and acetate groups at positions 3 and 5 in Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate creates a unique chemical entity with properties distinct from other carbohydrate derivatives.
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